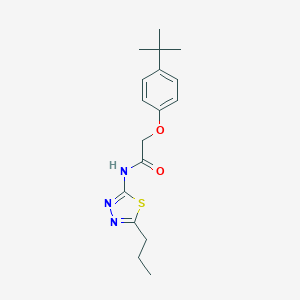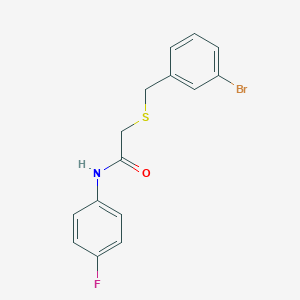
2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, also known as TPTA, is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields of research. TPTA is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
作用机制
2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide selectively inhibits PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound increases insulin sensitivity and glucose uptake in insulin-resistant cells. This compound also has anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways such as NF-κB and MAPKs. The anticancer properties of this compound are thought to be due to its ability to inhibit the growth and survival of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects
This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. This compound also has anti-inflammatory effects, as it inhibits the activation of pro-inflammatory signaling pathways such as NF-κB and MAPKs. In addition, this compound has been shown to inhibit the growth and survival of cancer cells by targeting PTP1B.
实验室实验的优点和局限性
One advantage of using 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its selectivity for PTP1B, which allows for the specific inhibition of this enzyme without affecting other phosphatases. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
Future research on 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide could focus on its potential applications in the treatment of type 2 diabetes, inflammatory diseases, and cancer. In addition, further studies could be conducted to optimize the synthesis of this compound and improve its solubility in aqueous solutions. Finally, the development of more selective and potent inhibitors of PTP1B could lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-tert-butylphenol with propylamine to form 4-tert-butylphenoxypropylamine, which is then reacted with thiosemicarbazide to form 5-propyl-1,3,4-thiadiazol-2-ylamine. The final step involves the reaction of 5-propyl-1,3,4-thiadiazol-2-ylamine with ethyl chloroacetate to form this compound.
科学研究应用
2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields of research. The selective inhibition of PTP1B by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been studied for its potential anticancer properties, as PTP1B is overexpressed in many types of cancer.
属性
分子式 |
C17H23N3O2S |
|---|---|
分子量 |
333.5 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H23N3O2S/c1-5-6-15-19-20-16(23-15)18-14(21)11-22-13-9-7-12(8-10-13)17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,18,20,21) |
InChI 键 |
JWEFHJCKDHDQHQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
规范 SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3,4-dimethoxyphenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284494.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284497.png)
![N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284498.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B284499.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B284500.png)
![5-(3,4-dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284501.png)
![5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284505.png)
![5-(3,4-dimethoxyphenyl)-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284506.png)
![N-(4-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284508.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)

![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

